6-Methoxyimidazo[1,2-a]pyridine
Overview
Description
6-Methoxyimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H8N2O . It is a type of imidazo[1,2-a]pyridine, which is a class of compounds that have been well-studied due to their importance as bioactive scaffolds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 6-Methoxyimidazo[1,2-a]pyridine, has been well-studied in the past decade . The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of imidazo[1,2-a]pyridines have been summarized from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of 6-Methoxyimidazo[1,2-a]pyridine can be analyzed using various spectroscopic methods, including 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been the subject of substantial interest due to their potential pharmaceutical applications . They are considered privileged structures because of their occurrence in many natural products .Physical And Chemical Properties Analysis
6-Methoxyimidazo[1,2-a]pyridine has a molecular weight of 148.16 g/mol . It has a topological polar surface area of 26.5 Ų and a XLogP3-AA value of 1.7 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Characterization
- The synthesis of derivatives like 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine has been achieved through a series of reactions starting from 2,6-Dichloropyridine, demonstrating the compound's utility in generating novel chemical entities (Guan Jin, 2010). Similarly, the preparation of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via tandem reactions highlights its potential in one-pot catalytic synthesis processes (P. Bäuerlein et al., 2009).
Therapeutic Potential
- Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer, illustrating the scaffold's potential in chemotherapy through Akt-mediated regulation, DNA cleavage, and apoptosis induction (G. Almeida et al., 2018).
Catalysis and Chemical Transformations
- Palladium- and copper-catalyzed methodologies have been employed for the efficient preparation of 6-aminoimidazo[1,2-a]pyridine derivatives, underscoring the flexibility and utility of this scaffold in organic synthesis (C. Enguehard et al., 2003).
Sensing and Detection
- The compound 2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions, showcasing its application in the development of sensitive and selective detection systems for anions (B. Chetia, P. Iyer, 2008).
Antitumor and Anticancer Research
- Polymethoxylated fused pyridine ring systems, including derivatives of imidazo[1,2-a]pyridine, have been synthesized and evaluated for their in vitro antitumor activity, offering insights into the design of new therapeutic agents (Sherif A F Rostom et al., 2009).
Future Directions
properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTPJCOHIDPWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616962 | |
Record name | 6-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyimidazo[1,2-a]pyridine | |
CAS RN |
955376-51-9 | |
Record name | 6-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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